molecular formula C10H5Cl3N2 B2656287 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine CAS No. 685866-93-7

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine

Cat. No.: B2656287
CAS No.: 685866-93-7
M. Wt: 259.51
InChI Key: ZHMKTVLUOJPZSG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 2-chlorophenyl group at position 6. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2-chlorophenyl derivatives. One common method is the nucleophilic aromatic substitution reaction where the chlorine atoms on the pyrimidine ring are replaced by the 2-chlorophenyl group under specific conditions. This reaction often requires the use of a base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique significantly reduces reaction times and improves yields compared to conventional heating methods . The use of continuous flow reactors is also explored to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or DMSO.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and reduced derivatives that can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2-chlorophenyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways that promote cell proliferation . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(2-chlorophenyl)pyrimidine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-6-(2-chlorophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-4-2-1-3-6(7)8-5-9(12)15-10(13)14-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMKTVLUOJPZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-(2-Chloro-phenyl)-1H-pyrimidine-2,4-dione (200 mg, 0.9 mmol) was taken into 5 ml of POCl3. Triethylamine hydrochloride (495 mg) was added to the mixture and heated at 100 C for 18 hours. The mixture was coiled and evaporated in vacuo to afford a white solid. The solid was suspended in ice water and was carefully basified with saturated sodium bicarbonate. A precipitate was collected by vacuum filtration and dried overnight to afford 183 mg (73% yield) of the desired product. HPLC Rt 8.006 mins (100% purity); MS (ES+) m/e 261.0 (M+H)
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
495 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
73%

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